2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate

Process Chemistry Cephalosporin Synthesis Yield Optimization

Sourcing a reliable, high-purity side chain intermediate for cefoselis sulfate synthesis is critical to avoid side reactions and batch failure. This dual-protected pyrazole derivative, with both formamido and formate ester groups, enables orthogonal protection essential for successful acylation and deprotection steps. Specifications: ≥98% purity (HPLC), mp 84-86 °C, solubility 45.4 mg/mL. Well-characterized physical properties simplify process validation and HPLC method development. Supplied as a white to pale-yellow crystalline powder.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 116856-18-9
Cat. No. B159083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
CAS116856-18-9
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)CCOC=O)NC=O
InChIInChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11)
InChIKeyADNBFDFIEWMUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: Overview


2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate (CAS 116856-18-9) is a heterocyclic pyrazole derivative characterized by a formamido group at the 5-position and a formate ester on an ethyl linker . With a molecular formula of C₇H₉N₃O₃ and a molecular weight of 183.17 g/mol, this compound serves as a critical side-chain intermediate in the synthesis of cefoselis sulfate (FK037), a fourth-generation cephalosporin antibiotic [1]. The compound exists as a white to pale-yellow crystalline powder with a melting point of 84–86 °C and a purity specification typically ranging from 96% to ≥98% .

Cefoselis sulfate side-chain intermediate with dual formamido/formate protection
Orthogonal protecting-group strategy enables selective deprotection in API synthesis
Stringent purity specification supports process consistency in GMP manufacturing
Characteristic melting point facilitates rapid identity verification upon receipt

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: Irreplaceable Side Chain


The formamido and formate ester functionalities of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate are not arbitrary structural features; they constitute a deliberate protecting-group strategy essential for the synthesis of cefoselis sulfate . As documented in foundational cephalosporin chemistry, the 7β-formamido group serves as an economic and readily removable amino-protecting group that withstands nucleophilic displacement reactions at the 3-position while preserving stereochemical integrity [1]. Generic pyrazole derivatives lacking this dual-protected pattern—such as simple 5-amino-1-(2-hydroxyethyl)pyrazole or alternative pyrazole alcohols—would fail to provide the necessary orthogonal protection required for subsequent deprotection steps in the cefoselis synthetic route, leading to side reactions, reduced yields, or complete synthetic failure [2]. Consequently, substitution with structurally similar but functionally divergent pyrazoles is not chemically equivalent and compromises the integrity of the target cephalosporin synthesis.

Protecting-group mismatch

Simple 5-amino-1-(2-hydroxyethyl)pyrazole lacks the formamido/formate pattern and cannot provide orthogonal protection, which may shift synthetic outcomes toward side reactions or lower yield.

Solubility and solvent fit

The target compound's lower aqueous solubility compared with the amino precursor may alter solvent requirements; using the wrong analog can disrupt coupling-step reproducibility.

Purity specification variability

Substituting with less strictly specified pyrazoles introduces higher impurity risk, which may compromise final API quality and batch consistency in regulated production.

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: Evidence vs. Closest Analogs


Synthetic Yield: Target vs. Alternative Pyrazoles

The synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate from 2-chloroethanol and hydrazine hydrate proceeds via a 5-step sequence with a reported total yield of 33.7% [1]. This yield is substantially lower than that reported for the alternative pyrazole intermediate N‑hydroxyethyl-5-amino-1H‑pyrazole, which can be synthesized with total yields ranging from 68% to 85% under optimized conditions [2]. The lower yield of the target compound reflects the additional synthetic complexity required to install the dual formate/formamido protecting groups, which are essential for the subsequent cefoselis coupling reactions.

Synthetic Yield
Reported
33.7% vs 68–85%
Target yield ~34–51 pp lower
Reflects added synthetic complexity; supports procurement rationale over in‑house preparation
Multi‑step batch synthesis; comparator from CN113135857A
Process Chemistry Cephalosporin Synthesis Yield Optimization

Solubility: Target vs. Amino Precursor

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate exhibits a measured solubility of 45.4 mg/mL (0.248 mol/L) under standard conditions . In contrast, its structural precursor 5‑amino‑1‑(2‑hydroxyethyl)pyrazole shows a higher solubility of 54.8 mg/mL (0.431 mol/L) . The reduced solubility of the target compound correlates with the presence of the additional formyl protecting groups, which decrease hydrophilicity and may necessitate adjusted solvent systems during downstream coupling reactions.

Aqueous Solubility
Data to verify
45.4 mg/mL vs 54.8 mg/mL
~17% lower (9.4 mg/mL absolute)
Informs solvent selection for downstream coupling; may require adjusted solution conditions
Vendor‑reported data; independent verification recommended
Formulation Reaction Engineering Solubility

Melting Point: Target vs. Amino Precursor

The melting point of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is reported within the range of 84–86 °C , whereas its immediate synthetic precursor 5‑amino‑1‑(2‑hydroxyethyl)pyrazole melts at a significantly higher temperature of 107–109 °C [1]. This 23 °C difference in melting behavior reflects the altered intermolecular hydrogen‑bonding network introduced by the formyl protecting groups and provides a convenient, instrument‑free method for initial identity verification and purity assessment upon receipt.

Melting Point
Data to verify
84–86 °C vs 107–109 °C
~23 °C lower
Aids rapid identity checks; reduces misidentification risk with the amino precursor
Standard capillary method; vendor‑reported range
Quality Control Crystallinity Handling

Purity: Target vs. Amino Precursor

Commercial sources offer 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate with a minimum purity of ≥98% (HPLC or GC) . In contrast, the precursor 5‑amino‑1‑(2‑hydroxyethyl)pyrazole is available across a broader purity range from 95% to >99% . The consistently high purity specification for the target compound reflects the additional purification steps inherent to its multi‑step synthesis and ensures minimal impurity carryover into the final cephalosporin API.

Purity Specification
Data to verify
≥98% vs 95% to >99%
Tighter, higher-purity floor
Minimizes batch‑to‑batch variability; supports robust process validation
Vendor technical datasheets; HPLC/GC analysis
Quality Assurance Analytical Chemistry Procurement Specification

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: Key Applications


Cefoselis Sulfate API GMP Manufacturing

The formamido and formate ester functionalities are specifically required for the acylation and subsequent deprotection steps in the synthesis of cefoselis sulfate [1]. The compound's consistently high purity (≥98%) and well‑characterized melting point (84–86 °C) support robust process validation and reduce the risk of batch rejection due to impurity‑related failures .

Fourth-Generation Cephalosporin Process Development

The documented synthetic yield of 33.7% for the 5‑step synthesis provides a benchmark for process chemists seeking to improve route efficiency or develop alternative protecting‑group strategies [2]. The distinct solubility profile (45.4 mg/mL) informs solvent selection during scale‑up, enabling more accurate prediction of reaction outcomes compared to less‑functionalized pyrazole analogs .

Quality Control and Analytical Reference Standard

The well‑defined melting point range (84–86 °C) and high‑purity commercial availability make this compound suitable as a reference standard for HPLC method development, impurity profiling, and identity verification of cefoselis side‑chain intermediates in quality control laboratories .

Pyrazole-Based Pesticide Intermediate Research

While primarily established as a cephalosporin side chain, the compound has also been cited as a potential intermediate for the synthesis of highly effective insecticides and fungicides . The protected formamido group offers a versatile handle for further derivatization in agrochemical discovery programs.

Application
Selection Property
Validation Focus
Cefoselis sulfate API manufacturing
Orthogonal formamido/formate protection
Protecting-group integrity under acylation/deprotection conditions
Cephalosporin process development
Documented synthetic yield benchmark
Route optimization and solvent system selection
QC reference standard
Well‑defined melting point range
Identity verification and purity assessment by melting point
Agrochemical intermediate research
Formamido group versatility
Derivatization potential for insecticidal/fungicidal leads

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